N-(1-methoxypropan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(1-methoxypropan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes an oxazole ring, a phenyl group, and a carboxamide group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-(1-methoxypropan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with 1-methoxypropan-2-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-(1-methoxypropan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carboxamide group, converting it to an amine.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carboxamide group may produce an amine derivative .
Scientific Research Applications
N-(1-methoxypropan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
N-(1-methoxypropan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine: This compound shares the methoxypropan-2-yl group but differs in the core structure, which is a cyclopentane ring instead of an oxazole ring.
1-[(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol: This compound contains a similar methoxypropan-2-yl group but has a different functional group arrangement, including multiple ether linkages.
N2,N6-bis((S)-1-methoxypropan-2-yl)pyridine-2,6-dicarboxamide: This compound features a pyridine ring and two methoxypropan-2-yl groups, highlighting the diversity of structures that can incorporate this functional group.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(9-19-3)16-15(18)13-11(2)20-17-14(13)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPWCDNJBYPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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